molecular formula C21H20ClNO3 B5914924 3-(4-chlorophenyl)-7-hydroxy-8-(1-piperidinylmethyl)-2H-chromen-2-one

3-(4-chlorophenyl)-7-hydroxy-8-(1-piperidinylmethyl)-2H-chromen-2-one

Cat. No. B5914924
M. Wt: 369.8 g/mol
InChI Key: NVLFIZICCOJKDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-chlorophenyl)-7-hydroxy-8-(1-piperidinylmethyl)-2H-chromen-2-one, also known as AG-1478, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is a potent inhibitor of the epidermal growth factor receptor (EGFR), a transmembrane receptor that plays a crucial role in regulating cell growth and division.

Mechanism of Action

3-(4-chlorophenyl)-7-hydroxy-8-(1-piperidinylmethyl)-2H-chromen-2-one is a reversible inhibitor of EGFR tyrosine kinase activity. EGFR is a transmembrane receptor that binds to ligands, such as epidermal growth factor (EGF), on the cell surface. Ligand binding induces receptor dimerization and activation of the intracellular tyrosine kinase domain, leading to downstream signaling pathways that regulate cell growth and division. 3-(4-chlorophenyl)-7-hydroxy-8-(1-piperidinylmethyl)-2H-chromen-2-one binds to the ATP-binding site of the EGFR tyrosine kinase domain, preventing ATP binding and subsequent tyrosine phosphorylation of the receptor and downstream signaling molecules.
Biochemical and Physiological Effects
3-(4-chlorophenyl)-7-hydroxy-8-(1-piperidinylmethyl)-2H-chromen-2-one has been shown to have potent anti-tumor effects in vitro and in vivo. In cancer cells, 3-(4-chlorophenyl)-7-hydroxy-8-(1-piperidinylmethyl)-2H-chromen-2-one inhibits EGFR activation and downstream signaling pathways, leading to decreased cell proliferation and increased apoptosis. Additionally, 3-(4-chlorophenyl)-7-hydroxy-8-(1-piperidinylmethyl)-2H-chromen-2-one has been shown to enhance the cytotoxic effects of chemotherapy and radiation therapy in cancer cells. In animal models of cancer, 3-(4-chlorophenyl)-7-hydroxy-8-(1-piperidinylmethyl)-2H-chromen-2-one has been shown to inhibit tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One advantage of 3-(4-chlorophenyl)-7-hydroxy-8-(1-piperidinylmethyl)-2H-chromen-2-one is its specificity for EGFR tyrosine kinase activity, which allows for targeted inhibition of EGFR signaling pathways. Additionally, 3-(4-chlorophenyl)-7-hydroxy-8-(1-piperidinylmethyl)-2H-chromen-2-one is a reversible inhibitor, which allows for the restoration of EGFR activity upon removal of the inhibitor. However, one limitation of 3-(4-chlorophenyl)-7-hydroxy-8-(1-piperidinylmethyl)-2H-chromen-2-one is its low solubility in water, which can make it difficult to use in in vivo experiments.

Future Directions

For the study of 3-(4-chlorophenyl)-7-hydroxy-8-(1-piperidinylmethyl)-2H-chromen-2-one include the development of more potent and selective EGFR inhibitors, as well as the investigation of 3-(4-chlorophenyl)-7-hydroxy-8-(1-piperidinylmethyl)-2H-chromen-2-one in combination with other targeted therapies for the treatment of cancer and neurodegenerative diseases. Additionally, the use of 3-(4-chlorophenyl)-7-hydroxy-8-(1-piperidinylmethyl)-2H-chromen-2-one as a tool compound for the study of EGFR signaling pathways and downstream effects on cellular processes, such as metabolism and autophagy, is an area of ongoing research.

Synthesis Methods

3-(4-chlorophenyl)-7-hydroxy-8-(1-piperidinylmethyl)-2H-chromen-2-one can be synthesized through a multi-step process that involves the reaction of 4-chlorophenylacetic acid with thionyl chloride to form 4-chlorophenylacetyl chloride. This intermediate is then reacted with 8-amino-1-piperidinylmethanol in the presence of a base to form the corresponding amide. Cyclization of the amide with 2-hydroxybenzaldehyde in the presence of a Lewis acid catalyst yields 3-(4-chlorophenyl)-7-hydroxy-8-(1-piperidinylmethyl)-2H-chromen-2-one.

Scientific Research Applications

3-(4-chlorophenyl)-7-hydroxy-8-(1-piperidinylmethyl)-2H-chromen-2-one has been extensively studied for its potential therapeutic applications in cancer treatment. EGFR is overexpressed in a variety of cancers, including breast, lung, and colon cancer, and plays a critical role in tumor growth and progression. 3-(4-chlorophenyl)-7-hydroxy-8-(1-piperidinylmethyl)-2H-chromen-2-one has been shown to inhibit EGFR activation and downstream signaling pathways, leading to decreased cell proliferation and increased apoptosis in cancer cells. Additionally, 3-(4-chlorophenyl)-7-hydroxy-8-(1-piperidinylmethyl)-2H-chromen-2-one has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease, as EGFR has been implicated in the pathogenesis of these diseases.

properties

IUPAC Name

3-(4-chlorophenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClNO3/c22-16-7-4-14(5-8-16)17-12-15-6-9-19(24)18(20(15)26-21(17)25)13-23-10-2-1-3-11-23/h4-9,12,24H,1-3,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVLFIZICCOJKDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=C(C=CC3=C2OC(=O)C(=C3)C4=CC=C(C=C4)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorophenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-2H-chromen-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.